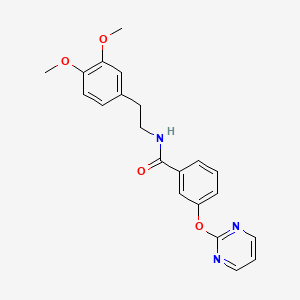

![molecular formula C19H20N4O6S B2914967 N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 428835-27-2](/img/structure/B2914967.png)

N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

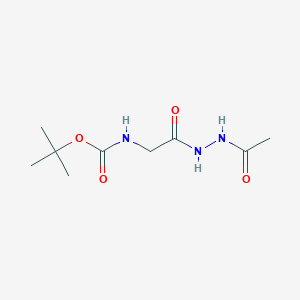

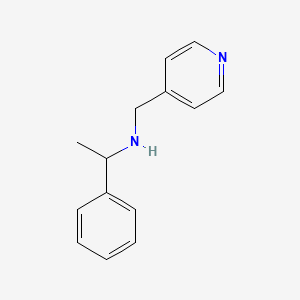

“N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility in drug design. The compound also contains a nitrobenzoyl group, which could potentially contribute to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring could adopt a chair conformation, and the sulfonyl, phenyl, and nitrobenzoyl groups would add to the overall complexity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Analgesic Applications

N-phenylacetamide sulphonamides: , a class to which our compound belongs, have been synthesized and studied for their analgesic properties. Specifically, a derivative of this class exhibited analgesic activity comparable or superior to paracetamol . This suggests that our compound may also have potential as a pain-relieving agent, which could be explored further in the development of new analgesics.

Antimicrobial Activity

Compounds with a piperazine moiety have been investigated for their antimicrobial properties. The ability to modify physicochemical properties to improve pharmacokinetic profiles and affect permeability-based antibiotic resistance is a significant area of research. Our compound’s structure suggests it could be effective against bacterial strains with specific resistance mechanisms .

Drug Design and Development

The molecular framework of N-phenylacetamide derivatives provides a versatile base for designing new pharmaceuticals. Medicinal chemists can utilize the compound’s structure to synthesize new drugs with tailored properties for enhanced safety and efficacy . This could lead to the development of novel therapeutics across a range of medical conditions.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with protein-protein interfaces, such as the s100a2–p53 interaction .

Mode of Action

It’s known that piperazine derivatives can exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets . For instance, some piperazine derivatives have been found to inhibit protein-protein interactions, such as the S100A2–p53 interaction .

Biochemical Pathways

The inhibition of protein-protein interactions can have broad effects on cellular signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of protein-protein interactions can potentially disrupt cellular processes, leading to changes in cell behavior .

Action Environment

The action of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSXGAUJHXJNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)